
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that belongs to the benzamide family. It is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide. BMB has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mécanisme D'action
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide works by inhibiting the activity of certain enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and DNA repair. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide in lab experiments is its high purity and stability. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide. One area of research could be the development of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide derivatives with improved solubility and potency. Additionally, further studies could be conducted to investigate the potential use of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases. Finally, more research could be conducted to elucidate the mechanism of action of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide and its potential interactions with other cellular processes.
Méthodes De Synthèse
The synthesis of 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide involves the reaction of 3-bromo-4-methoxyaniline with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified using recrystallization techniques.
Applications De Recherche Scientifique
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. 3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal studies.
Propriétés
Nom du produit |
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C15H14BrNO3 |
Poids moléculaire |
336.18 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-5-3-4-11(9-12)17-15(18)10-6-7-14(20-2)13(16)8-10/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
ZPAZPRCSIOLBCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267589.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B267590.png)
![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)